11-Phenylundecanoic acid chemical properties
11-Phenylundecanoic acid chemical properties
An In-depth Technical Guide to 11-Phenylundecanoic Acid: Chemical Properties and Experimental Considerations
This guide provides a comprehensive overview of the chemical and physical properties of 11-phenylundecanoic acid, tailored for researchers, scientists, and professionals in drug development. It includes key data, experimental protocols, and visualizations to support its application in research and development.
Chemical and Physical Properties
11-Phenylundecanoic acid, also known as benzeneundecanoic acid, is a long-chain fatty acid containing a terminal phenyl group. Its amphipathic nature, with a long hydrophobic alkyl chain and a hydrophilic carboxylic acid group, makes it a molecule of interest for various applications, including polymer synthesis and biological studies.[1]
Table 1: Physicochemical Properties of 11-Phenylundecanoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆O₂ | [2][3] |
| Molecular Weight | 262.39 g/mol | [1] |
| CAS Number | 3343-24-6 | [4] |
| Melting Point | 19-20 °C | [4] |
| Boiling Point | 365.64 °C (estimated) | [4] |
| Density | 0.9879 g/cm³ (estimated) | [4] |
| Refractive Index | 1.5000 (estimated) | [4] |
| pKa | 4.78 ± 0.10 (Predicted) | [4] |
| XlogP | 5.7 (Predicted) | [2] |
| Aqueous Solubility | 0.12 mg/L at 25°C (for 10-phenylundecanoic acid) | [1] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.2–7.4 ppm.[1] The methylene protons adjacent to the carboxylic acid (α-methylene) would appear as a triplet around δ 2.3 ppm.[1] The other methylene protons along the alkyl chain would produce a complex multiplet signal in the upfield region, typically between δ 1.2 and 1.7 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the carboxylic acid at approximately 180 ppm. The aromatic carbons would resonate in the region of 125-145 ppm. The methylene carbons of the alkyl chain would appear in the range of 20-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 11-phenylundecanoic acid would exhibit characteristic absorption bands for its functional groups:
-
A broad O-H stretching band for the carboxylic acid group from 2500 to 3300 cm⁻¹.[5]
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1710 cm⁻¹.[5]
-
C-H stretching bands for the alkyl chain between 2850 and 2960 cm⁻¹.[5]
-
C-H stretching for the aromatic ring around 3030 cm⁻¹.[5]
-
C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Predicted collision cross-section (CCS) values for various adducts of 11-phenylundecanoic acid have been calculated.[2]
Table 2: Predicted Collision Cross Section (CCS) Data for 11-Phenylundecanoic Acid Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 263.20055 | 167.1 |
| [M+Na]⁺ | 285.18249 | 170.6 |
| [M-H]⁻ | 261.18599 | 167.7 |
| [M+NH₄]⁺ | 280.22709 | 182.8 |
| [M+K]⁺ | 301.15643 | 166.6 |
| [M]⁺ | 262.19272 | 169.5 |
| [M]⁻ | 262.19382 | 169.5 |
| Data from PubChemLite.[2] |
Experimental Protocols
Synthesis of 11-Phenylundecanoic Acid
A potential synthetic route for 11-phenylundecanoic acid is via a Grignard coupling reaction, adapted from the synthesis of methyl 11-cycloheptylundecanoate.[6] The final step would be the hydrolysis of the resulting ester.
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
To a stirred suspension of magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of bromobenzene (1.0 equivalent) in anhydrous THF dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Initiate the reaction by gentle heating if necessary. Once initiated, the reaction is exothermic and should be maintained at a gentle reflux.
-
After the addition is complete, continue stirring at room temperature until the magnesium is consumed.
Step 2: Grignard Coupling Reaction
-
Cool the freshly prepared phenylmagnesium bromide solution to -78 °C.
-
Add a catalytic amount of dilithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of methyl 11-bromoundecanoate (0.9 equivalents) in anhydrous THF dropwise over 1 hour, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
Step 3: Work-up and Purification of Methyl 11-Phenylundecanoate
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 11-phenylundecanoate.
Step 4: Hydrolysis to 11-Phenylundecanoic Acid
-
Dissolve the purified methyl 11-phenylundecanoate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to precipitate the 11-phenylundecanoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Caption: Synthetic workflow for 11-phenylundecanoic acid.
Biological Activity and Metabolism
Long-chain ω-phenylalkanoic acids are known to undergo metabolism in biological systems. These compounds can be activated by fatty acyl-CoA synthetases, such as FadD in Pseudomonas putida, which is essential for their metabolism and subsequent incorporation into biopolymers like polyhydroxyalkanoates (PHAs).[7]
In mammals, ω-phenylalkanoic acids are substrates for β-oxidation.[8] This metabolic pathway shortens the alkyl chain, leading to the formation of various metabolites, including benzoic acid derivatives.[8] The biological activities of these metabolites can differ from the parent compound. Phenolic acids, in general, are recognized for a wide range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties, and they can influence the cardiovascular and nervous systems.[9] The presence of the phenyl group in 11-phenylundecanoic acid may confer unique biological properties that warrant further investigation.
Caption: Metabolic fate of 11-phenylundecanoic acid.
Safety and Handling
11-Phenylundecanoic acid should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard and Precautionary Statements
| Hazard Statement | Precautionary Statement |
| H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. |
| H413: May cause long lasting harmful effects to aquatic life. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Data from ChemicalBook.[4] |
-
Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, such as strong oxidizing agents. Keep the container tightly closed.
-
Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.
-
First Aid:
-
Eyes: Flush with plenty of water for at least 15 minutes.
-
Skin: Flush with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Give 2-4 cupfuls of milk or water.
-
Inhalation: Remove to fresh air.
-
This technical guide provides a foundational understanding of 11-phenylundecanoic acid for researchers and professionals. The provided data and protocols can serve as a starting point for further investigation into the properties and applications of this compound.
References
- 1. 10-Phenylundecanoic acid (6268-52-6) for sale [vulcanchem.com]
- 2. PubChemLite - 11-phenylundecanoic acid (C17H26O2) [pubchemlite.lcsb.uni.lu]
- 3. 11-PHENYLUNDECANOIC ACID [amp.chemicalbook.com]
- 4. PHENYLUNDECANOIC ACID | 3343-24-6 [amp.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
